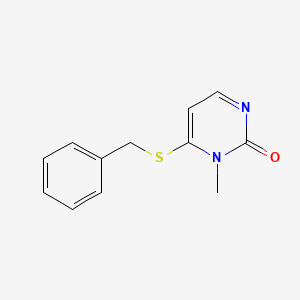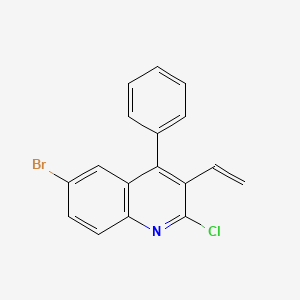![molecular formula C32H64N2O2 B14568136 N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide] CAS No. 61839-55-2](/img/structure/B14568136.png)
N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide] is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the bis-amide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide] typically involves the reaction of ethane-1,2-diamine with 3-methylbutylamine and decanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines .
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial agent and its interactions with biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide] exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with cell membranes, disrupting their integrity and leading to cell death. In chemical reactions, it may act as a catalyst or a stabilizing agent, facilitating the desired transformations .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis[N-methylformamide]
- N,N’-(Ethane-1,2-diyl)bis[N-(2-hydroxyethyl)acetamide]
- N,N’-(Ethane-1,2-diyl)bis[N-(2-aminoethyl)acetamide]
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide] is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Properties
CAS No. |
61839-55-2 |
|---|---|
Molecular Formula |
C32H64N2O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
N-[2-[decanoyl(3-methylbutyl)amino]ethyl]-N-(3-methylbutyl)decanamide |
InChI |
InChI=1S/C32H64N2O2/c1-7-9-11-13-15-17-19-21-31(35)33(25-23-29(3)4)27-28-34(26-24-30(5)6)32(36)22-20-18-16-14-12-10-8-2/h29-30H,7-28H2,1-6H3 |
InChI Key |
MYHZDUMOOSSATP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N(CCC(C)C)CCN(CCC(C)C)C(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


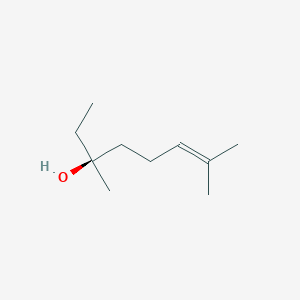

![Isoxazolo[2,3-a]pyridinium, 2-[2-(acetyloxy)-5-methylphenyl]-, bromide](/img/structure/B14568077.png)
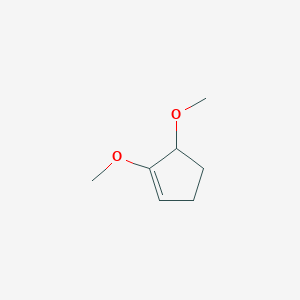

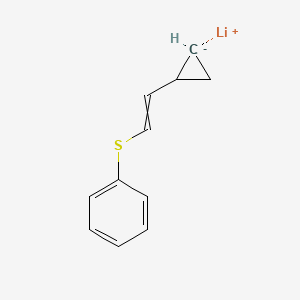

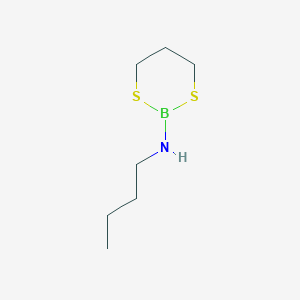

![4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile](/img/structure/B14568117.png)

